molecular formula C7H7N3O3 B13116766 2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid

2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid

Cat. No.: B13116766
M. Wt: 181.15 g/mol
InChI Key: LXZVVGLDVXQMHS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of pyrazine-2-carboxylic acid with glycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The pyrazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-2-((pyrazin-2-ylmethyl)amino)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.

    2-Oxo-2-((pyrazin-2-ylmethyl)amino)butanoic acid: Contains a butanoic acid group, offering different chemical properties.

Uniqueness

2-Oxo-2-((pyrazin-2-ylmethyl)amino)acetic acid is unique due to its specific combination of the pyrazine ring and the acetic acid moiety. This structure provides distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C7H7N3O3

Molecular Weight

181.15 g/mol

IUPAC Name

2-oxo-2-(pyrazin-2-ylmethylamino)acetic acid

InChI

InChI=1S/C7H7N3O3/c11-6(7(12)13)10-4-5-3-8-1-2-9-5/h1-3H,4H2,(H,10,11)(H,12,13)

InChI Key

LXZVVGLDVXQMHS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CNC(=O)C(=O)O

Origin of Product

United States

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